molecular formula C3H10N2O B171459 1-Hydrazino-2-propanol CAS No. 18501-20-7

1-Hydrazino-2-propanol

Cat. No.: B171459
CAS No.: 18501-20-7
M. Wt: 90.12 g/mol
InChI Key: OWXTVVMIMIRMLL-UHFFFAOYSA-N
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Description

1-Hydrazino-2-propanol is an organic compound with the molecular formula C3H10N2O It is a hydrazine derivative, characterized by the presence of both a hydrazino group (-NH-NH2) and a hydroxyl group (-OH) attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydrazino-2-propanol can be synthesized through the reaction of hydrazine hydrate with propylene oxide. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows: [ \text{CH3-CH(OH)-CH2-O} + \text{NH2-NH2} \rightarrow \text{CH3-CH(OH)-CH2-NH-NH2} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Hydrazino-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazino group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various alkylating agents or acylating agents can be employed under appropriate conditions.

Major Products Formed:

    Hydrazones: Formed through the reaction with carbonyl compounds.

    Oxadiazines: Formed through ring-chain tautomerism with aliphatic carbonyl compounds.

Scientific Research Applications

1-Hydrazino-2-propanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and oxadiazines.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Hydrazino-2-propanol involves its ability to react with various functional groups, particularly carbonyl compounds. The hydrazino group (-NH-NH2) can form hydrazones through nucleophilic addition to carbonyl groups. This reaction is facilitated by the presence of the hydroxyl group, which can stabilize the intermediate structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the propane backbone.

Comparison with Similar Compounds

    1-Hydrazino-2-butanol: Similar structure but with an additional carbon in the backbone.

    2-Hydrazinoethanol: Lacks the methyl group present in 1-Hydrazino-2-propanol.

    1-Hydrazino-3-propanol: The hydrazino group is attached to the third carbon instead of the second.

Uniqueness: this compound is unique due to the specific positioning of the hydrazino and hydroxyl groups on the propane backbone. This arrangement imparts distinct reactivity and stability compared to its analogs. The presence of both functional groups in close proximity allows for unique intramolecular interactions and reactivity patterns.

Properties

IUPAC Name

1-hydrazinylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O/c1-3(6)2-5-4/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXTVVMIMIRMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284677
Record name 1-Hydrazino-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18501-20-7
Record name 18501-20-7
Source DTP/NCI
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Record name 1-Hydrazino-2-propanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydrazinylpropan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 1-hydrazino-2-propanol in the context of the provided research?

A1: The provided research highlights the use of this compound as a building block in organic synthesis. Specifically, it acts as a reagent in the synthesis of 1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole [, ]. This pyrazole derivative and its subsequent N-substituted analogs are being investigated for potential anti-inflammatory and other pharmacological activities.

Q2: Can you describe the synthesis of 1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole using this compound?

A2: 1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole is synthesized through the reaction of this compound with dibenzoylmethane []. This reaction likely proceeds through a cyclocondensation mechanism, where the hydrazine group of this compound reacts with the 1,3-diketone moiety of dibenzoylmethane to form the pyrazole ring.

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